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Compound of Interest

Compound Name:
2-Bromo-4-(4-

(trifluoromethyl)phenyl)thiazole

Cat. No.: B1394264 Get Quote

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-
Bromo-4-(4-(trifluoromethyl)phenyl)thiazole

Abstract: 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole is a heterocyclic compound of

significant interest in medicinal chemistry and materials science. Its structure combines a

reactive 2-bromothiazole core, a versatile synthetic handle, with a 4-(trifluoromethyl)phenyl

moiety, which is known to enhance metabolic stability and receptor binding affinity in drug

candidates. This guide provides a comprehensive overview of its physicochemical properties,

detailed spectroscopic characterization, a validated synthetic protocol, and a discussion of its

applications as a key building block in the development of novel therapeutic agents. This

document is intended for researchers, chemists, and drug development professionals seeking

to leverage this scaffold in their work.

Molecular Identity and Physicochemical Profile
The unique arrangement of the thiazole ring, the bromo-substituent, and the

trifluoromethylphenyl group dictates the compound's reactivity and physical properties.

Understanding this foundation is critical for its effective application in synthesis and biological

screening.
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The structure features a planar thiazole ring linked at the 4-position to a phenyl ring, which is

para-substituted with a trifluoromethyl group. The bromine atom at the 2-position is the primary

site for synthetic modification.

Caption: Chemical structure of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole.

Identifiers and Molecular Properties
This table summarizes the core identifiers and calculated molecular properties for the

compound. These values are fundamental for analytical and stoichiometric calculations.

Property Value Source

IUPAC Name

2-bromo-4-[4-

(trifluoromethyl)phenyl]-1,3-

thiazole

-

CAS Number 383133-89-5 Vendor Data

Molecular Formula C₁₀H₅BrF₃NS Calculated

Molecular Weight 308.12 g/mol Calculated

Monoisotopic Mass 306.93054 Da Calculated

Topological Polar Surface Area 41.1 Å² [1]

Predicted Physicochemical Properties
Direct experimental data for all physicochemical properties is not readily available. The

following values are predicted based on computational models and data from structurally

similar compounds, such as 2-bromo-4-phenylthiazole.
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Property Predicted Value Notes

Melting Point 95-105 °C

Estimated based on the phenyl

analog's melting point of 54-55

°C[2] and the addition of the

CF₃ group, which typically

increases melting points.

Boiling Point ~350-400 °C at 760 mmHg Computationally estimated.

LogP (Octanol/Water Partition

Coeff.)
4.2 ± 0.5

Computationally estimated;

indicates high lipophilicity.

pKa (Conjugate Acid) ~1.5 - 2.0
The thiazole nitrogen is weakly

basic.[3]

Solubility

Soluble in DMSO, DMF,

Chloroform, Ethyl Acetate.

Insoluble in water.

Typical for halogenated

aromatic compounds.

Spectroscopic and Analytical Characterization
Structural confirmation of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole relies on a

combination of spectroscopic techniques. Below are the expected spectral features based on

its structure and data from analogous compounds.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy

Thiazole Proton (H5): A singlet is expected around δ 7.8-8.2 ppm. This proton is in a

relatively electron-poor environment.

Aromatic Protons: The 4-(trifluoromethyl)phenyl group will present as two doublets (an

AA'BB' system).

H2', H6' (ortho to thiazole): A doublet expected around δ 7.9-8.1 ppm.

H3', H5' (ortho to CF₃): A doublet expected around δ 7.7-7.9 ppm.
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Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy

Thiazole Carbons: C2 (bearing Br) at ~145 ppm, C4 at ~155 ppm, C5 at ~115-120 ppm.

Phenyl Carbons: Signals will appear in the aromatic region (120-140 ppm). The carbon

attached to the CF₃ group will show a quartet due to C-F coupling.

CF₃ Carbon: A quartet around 124 ppm with a large coupling constant (J ≈ 270-275 Hz).[4]

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
Spectroscopy

A sharp singlet is expected around δ -62 to -63 ppm, which is characteristic of a phenyl-CF₃

group.[4] This is a definitive test for the presence and chemical environment of the

trifluoromethyl moiety.

Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecule will produce a distinct molecular ion (M⁺) peak. A

characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the

molecular ion and any bromine-containing fragments.

Molecular Ion (M⁺): m/z at ~307 and ~309.

Key Fragments: Loss of Br (M-79/81), loss of CF₃, and fragmentation of the thiazole ring are

all plausible pathways.

Analytical Workflow
A robust analytical workflow is essential to confirm the identity and purity of the synthesized

compound.

Caption: Standard workflow for synthesis, purification, and analysis.

Synthesis and Reactivity
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Recommended Synthetic Protocol: Sandmeyer-type
Reaction
The most reliable method for synthesizing 2-bromothiazoles is a Sandmeyer-type reaction

starting from the corresponding 2-aminothiazole precursor. This method offers high yields and

avoids the direct handling of hazardous brominating agents at later stages.

Mechanistic Rationale: The reaction proceeds via the diazotization of the 2-amino group with a

nitrite source in the presence of hydrobromic acid to form a thiazole-2-diazonium salt. This

intermediate is then decomposed by a copper(I) bromide catalyst, which facilitates the

substitution of the diazo group with bromide.

Caption: Synthetic scheme for 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole.

Detailed Step-by-Step Protocol
Precursor Preparation: Begin with 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole, which can

be synthesized via a standard Hantzsch thiazole synthesis from 2-bromo-1-(4-

(trifluoromethyl)phenyl)ethanone and thiourea.[5]

Diazotization:

In a three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 2-

amino-4-(4-(trifluoromethyl)phenyl)thiazole (1.0 eq) in a 48% aqueous solution of

hydrobromic acid (HBr, ~10 mL per gram of starting material).

Cool the resulting slurry to 0-5 °C using an ice-salt bath. The temperature control is critical

here to ensure the stability of the diazonium salt intermediate.

Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water and add it

dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature

does not exceed 5 °C.

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

Sandmeyer Reaction:
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In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in additional 48% HBr and

cool to 0-5 °C.

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas

evolution will be observed.

After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours

until gas evolution ceases.

Workup and Purification:

Pour the reaction mixture into a beaker of ice water and stir.

Extract the aqueous phase three times with ethyl acetate.

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with

brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

The crude product is then purified by flash column chromatography on silica gel, typically

using a hexane/ethyl acetate gradient, to yield the pure white to off-white solid product.[6]

Chemical Reactivity and Synthetic Utility
The primary value of this compound is as a synthetic intermediate. The C2-bromo substituent is

an excellent leaving group for various cross-coupling reactions, enabling the introduction of

diverse functionalities.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium

catalyst to form C-C bonds.

Stille Coupling: Coupling with organostannanes.

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.
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Lithiation: The C5 proton can be deprotonated with a strong base, creating another site for

functionalization.[3]

Applications in Medicinal Chemistry and Drug
Discovery
The thiazole ring is considered a "privileged scaffold" in drug discovery due to its presence in

numerous approved drugs and biologically active compounds.[7][8]

Role as a Privileged Scaffold
Thiazole derivatives are known to exhibit a wide range of biological activities, including

anticancer, antimicrobial, and anti-inflammatory properties.[9][10] The thiazole ring can act as a

bioisostere for other aromatic systems and participate in hydrogen bonding and π-π stacking

interactions with biological targets.

The Influence of the Trifluoromethyl Moiety
The para-CF₃ group on the phenyl ring provides several advantages in drug design:

Metabolic Stability: It blocks a potential site of oxidative metabolism (para-hydroxylation),

increasing the compound's half-life.

Increased Lipophilicity: This can enhance membrane permeability and cell uptake.

Binding Affinity: The highly electronegative fluorine atoms can engage in favorable

interactions with enzyme active sites, potentially increasing potency.

A notable example of a related compound, 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-

1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole, has demonstrated potent antiproliferative

activity and BRAFV600E inhibitory effects, highlighting the potential of this scaffold in oncology.

[11]

Safety, Handling, and Storage
Hazard Identification
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While a specific safety data sheet for this exact compound is not universally available, data

from analogous brominated heterocyclic compounds should be used to guide handling

procedures.

Hazard Type Description Precautionary Statement

Skin Irritation Causes skin irritation.

H315: Wear protective gloves.

Wash skin thoroughly after

handling.[12][13]

Eye Irritation Causes serious eye irritation.

H319: Wear eye protection. IF

IN EYES: Rinse cautiously with

water for several minutes.[12]

[13]

Inhalation
May cause respiratory

irritation.

H335: Use only outdoors or in

a well-ventilated area. Avoid

breathing dust/fumes.[13]

Ingestion May be harmful if swallowed.
Wash hands before eating. Do

not ingest.

Recommended Handling Procedures
Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust or vapors.

[12]

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety

goggles.[12][14]

First Aid: In case of skin contact, wash immediately with soap and water. For eye contact,

flush with copious amounts of water for at least 15 minutes and seek medical attention.[13]

[15]

Storage Conditions
Store in a tightly sealed container in a cool, dry, and dark place.

Keep away from strong oxidizing agents and incompatible materials.[12][16]
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Conclusion
2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole is a high-value synthetic intermediate with

significant potential for drug discovery and development. Its well-defined reactivity, combined

with the favorable properties imparted by the trifluoromethyl group, makes it an attractive

starting point for the synthesis of compound libraries targeting a range of diseases. The

synthetic and analytical protocols detailed in this guide provide a solid foundation for

researchers to produce, characterize, and utilize this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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